Cas no 868679-76-9 (6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-bromobenzoate)

6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-bromobenzoate structure
868679-76-9 structure
Product Name:6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-bromobenzoate
CAS No:868679-76-9
MF:C13H9BrN2O5
MW:353.124962568283
CID:6010429
PubChem ID:7150667
Update Time:2025-05-18

6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-bromobenzoate Chemical and Physical Properties

Names and Identifiers

    • 6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-bromobenzoate
    • Benzoic acid, 2-bromo-, 1,2-dihydro-6-methyl-3-nitro-2-oxo-4-pyridinyl ester
    • AKOS024612312
    • SR-01000016137
    • 868679-76-9
    • (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-bromobenzoate
    • SR-01000016137-1
    • MLS001168024
    • F1826-0057
    • HMS2256D10
    • SMR000641231
    • CHEMBL1721547
    • AB00676238-01
    • Inchi: 1S/C13H9BrN2O5/c1-7-6-10(11(16(19)20)12(17)15-7)21-13(18)8-4-2-3-5-9(8)14/h2-6H,1H3,(H,15,17)
    • InChI Key: CHADLJZHBICJKC-UHFFFAOYSA-N
    • SMILES: C(OC1C=C(C)NC(=O)C=1[N+]([O-])=O)(=O)C1=CC=CC=C1Br

Computed Properties

  • Exact Mass: 351.96948g/mol
  • Monoisotopic Mass: 351.96948g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 549
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 101Ų

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F1826-0057-2μmol
6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-bromobenzoate
868679-76-9 90%+
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6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-bromobenzoate Related Literature

Additional information on 6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-bromobenzoate

Comprehensive Analysis of 6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-bromobenzoate (CAS No. 868679-76-9)

The compound 6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-bromobenzoate (CAS No. 868679-76-9) is a specialized organic molecule with significant potential in pharmaceutical and agrochemical research. Its unique structure combines a pyridinone core with a bromobenzoate ester, making it a versatile intermediate for synthetic applications. Researchers are increasingly interested in this compound due to its potential role in developing novel enzyme inhibitors and bioactive agents, aligning with current trends in targeted drug discovery.

In recent years, the demand for nitrogen-containing heterocycles like 6-methyl-3-nitro-2-oxo-1,2-dihydropyridine derivatives has surged, particularly in the context of small-molecule therapeutics. This compound’s nitro and bromo functional groups offer distinct reactivity patterns, enabling selective modifications for structure-activity relationship (SAR) studies. Such features are critical for optimizing drug-like properties, a hot topic in medicinal chemistry forums and AI-driven molecular design platforms.

The ester linkage in 6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-bromobenzoate provides a hydrolyzable moiety, which is often exploited in prodrug strategies. This aligns with growing interest in controlled-release formulations, as evidenced by frequent searches for "improved drug bioavailability" and "metabolic stability enhancement." Additionally, the 2-bromobenzoate component may contribute to π-stacking interactions in protein binding, a key consideration for high-throughput screening (HTS) campaigns.

From a synthetic chemistry perspective, this compound’s CAS No. 868679-76-9 is frequently cross-referenced in patents related to kinase inhibitor scaffolds. Its structural motifs resemble those found in anticancer and anti-inflammatory candidates, addressing widespread interest in "next-generation therapeutic targets." The presence of both electron-withdrawing (nitro) and electron-donating (methyl) groups creates a polarized system ideal for electrophilic aromatic substitution studies.

Environmental and green chemistry applications are another emerging focus area. Researchers are investigating whether brominated aromatic derivatives like this compound can serve as biodegradable intermediates, responding to popular queries about "sustainable synthetic routes." The compound’s crystalline nature also makes it relevant for X-ray crystallography studies, particularly in molecular stacking analyses trending in materials science.

In analytical chemistry, 6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-bromobenzoate presents interesting challenges for HPLC method development, given its mixed polarity. This resonates with laboratory professionals searching for "separation of nitroaromatics" or "chromatography of halogenated compounds." The UV-active nitro group enables sensitive detection, while the bromine atom facilitates mass spectrometry-based quantification.

The compound’s stability profile is frequently discussed in relation to storage conditions for nitropyridine derivatives. Proper handling of such materials requires attention to moisture sensitivity and thermal decomposition thresholds—topics regularly searched in chemical safety databases. These practical considerations are essential for reproducibility in multi-step syntheses, a critical concern in process chemistry.

Emerging computational approaches are leveraging compounds like CAS 868679-76-9 for machine learning in chemical property prediction. The distinct molecular descriptor combination (aromatic bromine + nitroheterocycle) provides valuable training data for QSAR models, addressing the AI community's focus on "predictive cheminformatics." Such applications position this compound at the intersection of experimental and in silico research methodologies.

In conclusion, 6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-bromobenzoate represents a multifaceted research tool with applications spanning drug discovery, material science, and analytical method development. Its structural features continue to inspire innovative applications, particularly in addressing contemporary challenges like selective functionalization and molecular recognition. As synthetic methodologies advance, this compound's role in precision chemistry is likely to expand further.

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